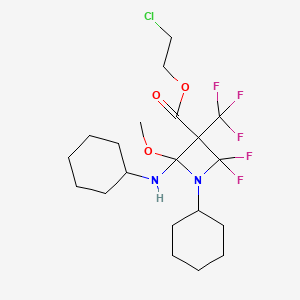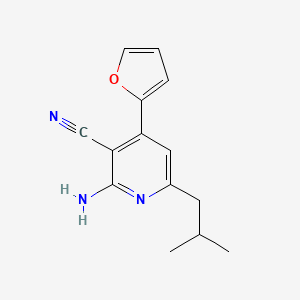![molecular formula C19H29N5O2 B5505369 1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5505369.png)
1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone is a nitrogenous compound with potential applications in various fields. Its molecular structure involves complex arrangements of nitrogen, oxygen, and carbon atoms.
Synthesis Analysis
The synthesis of similar nitrogenous compounds involves methods like infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For instance, the synthesis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, a related compound, was confirmed using these techniques (Ban et al., 2023).
Molecular Structure Analysis
The molecular structure can be determined using X-ray diffraction and density functional theory (DFT). These methods help in comparing the theoretical and actual molecular structures, providing insights into molecular electrostatic potential and frontier molecular orbitals (Ban et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often lead to the formation of new structures. For example, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate is formed from a reaction involving tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate and methylhydrazine (Richter et al., 2009).
Physical Properties Analysis
Physical properties such as the crystal structure are crucial in understanding these compounds. The crystal structure is often analyzed using X-ray diffraction, revealing intricate details like hydrogen bonding and molecular conformation (Mamat et al., 2012).
Wissenschaftliche Forschungsanwendungen
Pyridone Analogues Synthesis
Research by Richards and Hofmann explored the synthesis of several pyrido[1,2-a]piperazines, which are pyridine analogues of 1,2,3,4-tetrahydroisoquinolines, through the condensation of carbonyl compounds with mimosine and mimosinamine. This study highlights the versatility of pyridine-based compounds in synthetic chemistry, potentially relevant to the compound due to the structural similarities and the involvement of pyridine and piperazine units (Richards & Hofmann, 1978).
Catalytic Activity of Pyridyl Derivatives
Mennenga et al. synthesized and evaluated the catalytic activity of polymethacrylates containing a 4-amino-pyridyl derivative, demonstrating their effectiveness in acylation chemistry. This research underscores the potential of pyridine and piperazine derivatives as catalysts in organic synthesis, which may extend to the applications of the compound (Mennenga et al., 2015).
Pyrazole and Piperidine Derivatives
Richter et al. discussed the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, emphasizing the structural and synthetic relevance of pyrazole and piperidine derivatives. This research provides insights into the chemical behavior and synthesis strategies of compounds containing pyrazole and piperidine moieties, which are structurally related to the compound in focus (Richter et al., 2009).
Aluminum and Gallium Hydrazides Study
Uhl et al. investigated aluminum and gallium hydrazides as active Lewis pairs in cooperative C–H bond activation. This study illustrates the potential of nitrogen-containing heterocycles, such as those in the target compound, in metal-organic frameworks and catalysis, highlighting their versatility and utility in advanced chemical reactions (Uhl et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-tert-butyl-4-[4-(3,6-dimethylpyrazin-2-yl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-13-11-20-14(2)17(21-13)22-6-8-23(9-7-22)18(26)15-10-16(25)24(12-15)19(3,4)5/h11,15H,6-10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNHFRDUBRGQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5505286.png)
![6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5505287.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5505295.png)
![(4aR*,7aS*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-thienylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505303.png)



![methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5505333.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide](/img/structure/B5505336.png)
![N-[1-(4-fluorophenyl)-4-morpholin-4-yl-1H-indazol-3-yl]-2-(methylthio)acetamide](/img/structure/B5505343.png)

![2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5505361.png)

![8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505392.png)